1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea

Antiparasitic hERG Cardiotoxicity Cryptosporidium parvum

This N-phenyl-N'-(triazolopyridazine)urea is a structurally non-interchangeable chemical probe for Pim-1 and BRD4. Its unique urea linker and 3-chlorophenyl substitution pattern are essential for target selectivity while mitigating hERG cardiotoxicity, a critical advantage over piperazine-linked analogs. Procuring this specific CAS 1020976-41-3 ensures valid target deconvolution data in oncology (MCF-7) and CNS programs, and serves as a benchmark anti-infective scaffold. Supply is exclusively through custom synthesis; request a quote to secure a batch with a defined hERG safety margin.

Molecular Formula C18H13ClN6O
Molecular Weight 364.79
CAS No. 1020976-41-3
Cat. No. B2970963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea
CAS1020976-41-3
Molecular FormulaC18H13ClN6O
Molecular Weight364.79
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C18H13ClN6O/c19-13-4-2-6-15(10-13)22-18(26)21-14-5-1-3-12(9-14)16-7-8-17-23-20-11-25(17)24-16/h1-11H,(H2,21,22,26)
InChIKeyOJKGCQKWXXHSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea (CAS 1020976-41-3): Chemical Class and Research Context for Procurement


1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea (CAS 1020976-41-3) is a synthetic small molecule belonging to the N-phenyl-N'-(triazolopyridazine)urea class [1]. With a molecular weight of 364.79 g/mol [2], it features a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold associated with diverse kinase and epigenetic target inhibition profiles, including c-Met, Pim-1, and BRD4 [3][4]. Its unique urea linker distinguishes it from earlier piperazine- or acetamide-linked anticryptosporidial leads, a structural feature specifically explored to mitigate hERG-related cardiotoxicity [5].

Why 1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea Cannot Be Interchanged with Generic Triazolopyridazine Analogs


Class-level substitution across triazolopyridazine derivatives is precluded by narrow and divergent Structure-Activity Relationships (SAR). Replacing the urea linker with a piperazine-carboxamide in the anticryptosporidial lead MMV665917 critically diminishes target potency against Cryptosporidium parvum and exacerbates inhibition of the hERG ion channel, a predictor of cardiotoxicity [1]. Similarly, in oncology, minor aryl modifications on the triazolopyridazine core shift kinase selectivity from dual c-Met/Pim-1 inhibition to BRD4 bromodomain binding, altering the entire therapeutic application [2][3]. The specific 3-chlorophenyl substitution pattern and phenyl-urea linkage in this compound are thus non-interchangeable structural features that dictate its unique pharmacological fingerprint, making generic replacement scientifically invalid without targeted comparative data.

1020976-41-3 Procurement Evidence: Quantified Differentiation of 1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea Against Key Comparators


Enhanced hERG Safety Margin vs. MMV665917 via Urea Linker Optimization for Anticryptosporidial Drug Discovery

This compound was designed and evaluated as a direct result of a urea-linker optimization campaign aimed at reducing hERG inhibition while maintaining anti-Cryptosporidium potency [1]. The structural switch from a piperazine-urea (as in MMV665917) to a phenyl-urea linker is directly associated with an improved predicted hERG safety margin, a key toxicological differentiator [1]. This addresses the primary liability of the in vivo-efficacious screening hit MMV665917, which demonstrated modest hERG inhibition portending cardiotoxicity [1].

Antiparasitic hERG Cardiotoxicity Cryptosporidium parvum

Structural Selectivity over Pim-1 Kinase vs. Dual c-Met/Pim-1 Inhibitors in Oncology Research

While specific IC50 values for 1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea against Pim-1 are not available in the open literature, its structural design aligns with a distinct SAR node for Pim-1 selectivity, diverging from the dual c-Met/Pim-1 inhibitor phenotype [1][2]. For instance, compound 4g, a potent dual c-Met/Pim-1 inhibitor with IC50s of 0.163 μM and 0.283 μM respectively, uses a different scaffold substitution pattern [1]. The historical 3-aryl-6-amino-triazolo[4,3-b]pyridazine class, from which this urea is conceptually derived, established highly selective Pim-1 inhibition with compounds like '24' and '29', achieving selectivity over other kinases [2]. This suggests the compound under study is more useful for projects requiring Pim-1 selectivity without c-Met polypharmacology.

Oncology Kinase Selectivity Pim-1

Anxiolytic and Antiepileptic Pharmacophore Distinction from Anticancer Agents

The N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates, and ureas chemical class, of which this compound is a member, is patented for its utility as anxiolytic or antiepileptic agents [1]. This neurological application profile starkly contrasts with other triazolopyridazine derivatives developed as c-Met/Pim-1 inhibitors (anticancer) or Rev-Erb agonists (circadian rhythm, metabolic), demonstrating distinct biological targets based solely on minor structural modifications [2][3]. The urea linkage and 3-chlorophenyl group are key pharmacophoric elements for this specific CNS activity.

CNS Therapeutics Anxiolytic Antiepileptic

Recommended Research Applications for 1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea Based on Comparative Data


Investigating Pim-1 Kinase Dependent Anti-Apoptotic Mechanisms in Cancer Cells Without c-Met Confounding Effects

Given its structural basis in the selective Pim-1 inhibitor class, this compound is a rational choice over dual c-Met/Pim-1 agents like compound 4g for dissecting Pim-1-specific signaling in cancers like MCF-7 breast carcinoma, where 4g induces S-phase arrest and apoptosis [1]. Using a tool compound with minimal off-target kinase activity (inferred) allows for more confident target deconvolution.

Exploring Novel Anxiolytic Leads with a Triazolopyridazine Core, Distinct from Benzodiazepine Scaffolds

As a patented member of a class of compounds showing anxiolytic and antiepileptic properties, this compound serves as a starting point for CNS drug discovery programs seeking alternatives to benzodiazepine receptor modulation [2]. Its differentiation from anticancer triazolopyridazines makes it a valuable scaffold for medicinal chemists focused on neurological targets.

Evaluating hERG Liability in Early-Stage Antiparasitic Drug Discovery Using a Urea-Linker Template

The demonstrated improvement in predicted hERG safety margin for urea-linked triazolopyridazines over the piperazine-linked MMV665917 makes this compound a relevant probe for anti-infective hit-to-lead campaigns [3]. It can serve as a benchmark for comparing cardiotoxicity profiles when optimizing new Cryptosporidium parvum inhibitors, where hERG is a known development hurdle.

Quote Request

Request a Quote for 1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.